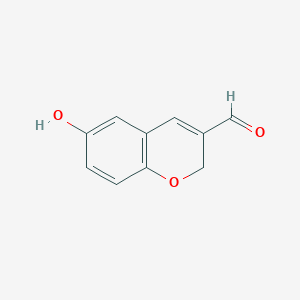
1-Amino-5-bromouracile
Vue d'ensemble
Description
1-Amino-5-bromouracil (ABU) is a brominated uracil derivative that has been studied for its pharmacological properties and potential therapeutic applications. It has been identified as a novel compound with unique anxiolytic activity in animal models, suggesting its potential use in the treatment of anxiety disorders .
Synthesis Analysis
While the synthesis details of 1-amino-5-bromouracil are not provided in the given papers, its pharmacological effects and interactions with other compounds have been explored. The compound has been used in studies to investigate its central action, particularly in relation to the benzodiazepine-GABAA receptor complex .
Molecular Structure Analysis
The molecular structure of 1-amino-5-bromouracil allows it to interact with various biological targets. Its structure is similar to that of uracil but with a bromine atom at the 5-position, which may be significant in its pharmacological effects and its ability to undergo photochemical coupling with amino acids .
Chemical Reactions Analysis
1-Amino-5-bromouracil has been shown to undergo photochemical coupling with aromatic amino acids such as tryptophan, tyrosine, and histidine when irradiated with a XeCl excimer laser at 308 nm. This reaction is regiospecific and may mimic photocrosslinking of DNA to associated proteins, which is important for studying nucleic acid-protein interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-amino-5-bromouracil contribute to its biological activity. It does not display an affinity for the benzodiazepine receptor, which differentiates its pharmacological profile from that of diazepam. Furthermore, it has been shown to induce loss of the righting reflex in mice, with an ED50 of 86.4 mg/kg when administered orally . The compound also exhibits protective effects against seizures induced by picrotoxin and has a slight ameliorative effect on TBPS-induced seizures .
Applications De Recherche Scientifique
Synthèse d'analogues de nucléosides
Le 1-amino-5-bromouracile est utilisé dans la synthèse d'analogues de nucléosides, qui sont des composés structurellement similaires aux nucléosides naturels. Ces analogues peuvent être utilisés en chimie médicinale pour le développement de médicaments antiviraux et anticancéreux en raison de leur capacité à interférer avec les processus de synthèse de l'ADN et de l'ARN .
Formation de ligands macrocycliques
Le composé sert de bloc de construction dans la formation de ligands macrocycliques. Ces ligands ont un squelette cyclique et sont importants dans diverses études biologiques en raison de leur capacité à former des complexes avec les métaux de transition, qui peuvent avoir des activités antimicrobiennes .
Recherche sur la mutagenèse
Le this compound est impliqué dans des études liées à la synthèse de l'ADN et à la mutagenèse. Il est incorporé dans l'ADN d'organismes comme Escherichia coli pour étudier les changements héréditaires, ce qui est crucial pour comprendre les processus de mutation et la stabilité génétique .
Mécanisme D'action
Target of Action
1-Amino-5-bromouracil (ABU) is a base analogue of thymine . Its primary targets are the DNA bases, specifically adenine (A) and guanine (G) . It can substitute a base in the genetic material, leading to transitions and tautomerization .
Mode of Action
ABU interacts with its targets by forming hydrogen bonds . It changes from keto form to either enol form or an ionized form when protonated . ABU forms a hydrogen bond with guanine instead of the complementary base adenine, which results in a base pair transition from T=A to C=G in the subsequent replication cycle .
Biochemical Pathways
The biochemical pathways affected by ABU involve the induction of transition mutations . Evidence is presented for the occurrence of bromouracil-guanine base pairs in product DNA in the G*C + A-T pathway where guanine is present in the DNA template and bromouracil is present as the deoxynucleoside triphosphate substrate .
Pharmacokinetics
It’s known that abu shows unique anxiolytic activity in rats and mice . Its minimum effective dose was 10 mg/kg p.o. in the Geller type conflict test in rats, and it showed anxiolytic activity at a dose of 20 mg/kg i.p. in the Vogel type conflict test in mice .
Result of Action
The result of ABU’s action is the induction of transition mutations . This is due to the formation of bromouracil-guanine base pairs in the DNA, leading to a change in the DNA sequence . This can result in a heritable change in the characteristics of living systems .
Action Environment
The action of ABU can be influenced by environmental factors. For instance, in the gas phase, structures of C/BrU, T/BrU, and U/BrU with greater zero-point-corrected binding energies than C/T, T/T, and U/T, respectively, were found . When enthalpic and/or solvent contributions were taken into account, the stacking advantage of bru was reversed in the gas phase and mostly nullified in water . This suggests that the environment can significantly influence the action, efficacy, and stability of ABU.
Orientations Futures
Propriétés
IUPAC Name |
1-amino-5-bromopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPKMXPUMPJRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155763 | |
| Record name | 1-Amino-5-bromouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127984-93-4 | |
| Record name | 1-Amino-5-bromouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127984934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-5-bromouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-5-BROMOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H98AR3JR9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 1-amino-5-bromouracil exert its anxiolytic effects through the benzodiazepine binding site of the GABAA receptor like diazepam?
A1: While both 1-amino-5-bromouracil and diazepam exhibit anxiolytic effects, their mechanisms of action appear to differ. Research indicates that 1-amino-5-bromouracil does not display a significant affinity for the benzodiazepine receptor, unlike diazepam. [] This suggests that 1-amino-5-bromouracil likely exerts its anxiolytic effects through a distinct mechanism unrelated to direct interaction with the benzodiazepine binding site of the GABAA receptor. Further research is needed to elucidate the precise molecular target and downstream signaling pathways involved in 1-amino-5-bromouracil's anxiolytic action.
Q2: How does the anxiolytic profile of 1-amino-5-bromouracil compare to that of diazepam in animal models?
A2: 1-amino-5-bromouracil demonstrates anxiolytic activity in both rats and mice. In the Geller conflict test in rats, the minimum effective dose was found to be 10 mg/kg administered orally. [] Similarly, in the Vogel conflict test in mice, an anxiolytic effect was observed at a dose of 20 mg/kg administered intraperitoneally. [] While both compounds show efficacy in these models, 1-amino-5-bromouracil exhibited a weaker ability to potentiate drug-induced anesthesia and myorelaxation compared to diazepam. [] This difference in pharmacological profile suggests that 1-amino-5-bromouracil may possess a potentially advantageous side effect profile compared to benzodiazepines like diazepam.
Q3: Do the discriminative stimulus properties of 1-amino-5-bromouracil and diazepam differ?
A3: Yes, research using drug discrimination paradigms in rats suggests that the discriminative stimulus properties of 1-amino-5-bromouracil differ from those of diazepam. [] While both compounds share some overlap in their generalization profiles, there are notable distinctions. For instance, the stimulus cue of 1-amino-5-bromouracil fully generalized to imipramine, while diazepam only showed partial generalization. [] These findings further support the notion that 1-amino-5-bromouracil and diazepam likely engage different neurochemical pathways to produce their behavioral effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
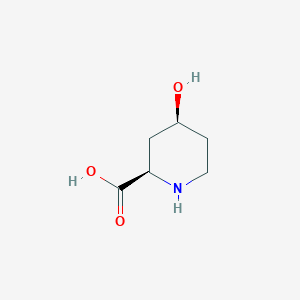
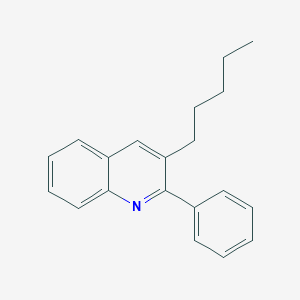


![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)

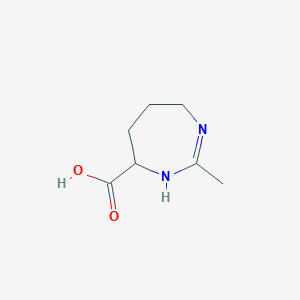
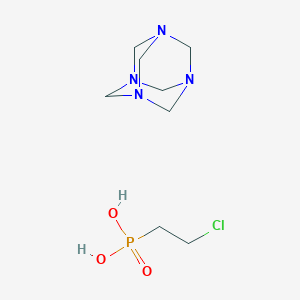
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
